1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine
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Overview
Description
1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a fluoropyridine moiety
Preparation Methods
The synthesis of 1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative followed by amination. The reaction conditions often require specific catalysts and reagents to achieve the desired product with high purity . Industrial production methods may involve bulk synthesis techniques, ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine can be compared with other similar compounds such as:
- 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine
- 1-(6-Trifluoromethylpyridin-3-yl)cyclopropan-1-amine These compounds share structural similarities but differ in their functional groups, which can lead to different chemical properties and applications . The uniqueness of this compound lies in its specific fluoropyridine moiety, which can impart distinct reactivity and biological activity .
Properties
Molecular Formula |
C8H9FN2 |
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Molecular Weight |
152.17 g/mol |
IUPAC Name |
1-(6-fluoropyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2 |
InChI Key |
GSXOGWZLHYWHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)F)N |
Origin of Product |
United States |
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